2-[(1-Ethylpropoxy)methyl]oxirane
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Overview
Description
2-[(1-Ethylpropoxy)methyl]oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The unique ring structure of oxiranes imparts significant reactivity, making them valuable intermediates in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Ethylpropoxy)methyl]oxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an electrophilic addition mechanism, where the peracid transfers an oxygen atom to the alkene, forming the oxirane ring.
Industrial Production Methods: On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes using molecular oxygen or air. Catalysts such as silver or titanium silicalite are commonly employed to facilitate the oxidation process, ensuring high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Ethylpropoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can proceed via nucleophilic attack, leading to the formation of diols or other functionalized products.
Substitution Reactions: The oxirane ring can be opened by nucleophiles, such as amines or alcohols, resulting in the substitution of the oxygen atom with the nucleophile.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed to facilitate these reactions.
Major Products:
Diols: Formed by the reaction of oxiranes with water or alcohols.
Amino Alcohols: Produced by the reaction with amines.
Scientific Research Applications
2-[(1-Ethylpropoxy)methyl]oxirane finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactivity and ability to form cross-linked polymers.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylpropoxy)methyl]oxirane primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. Upon attack, the ring opens, leading to the formation of various functionalized products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Propylene Oxide: Another oxirane with a simpler structure, commonly used in the production of polyurethanes.
Ethylene Oxide: A widely used oxirane in the production of ethylene glycol and as a sterilizing agent.
Butylene Oxide: Similar in structure but with a longer carbon chain, used in the production of surfactants and lubricants.
Uniqueness: 2-[(1-Ethylpropoxy)methyl]oxirane is unique due to its specific substituents, which impart distinct reactivity and properties compared to other oxiranes. Its ethylpropoxy group can influence the steric and electronic environment, affecting the compound’s reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C8H16O2 |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(pentan-3-yloxymethyl)oxirane |
InChI |
InChI=1S/C8H16O2/c1-3-7(4-2)9-5-8-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
UCGPJHUSFDGTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OCC1CO1 |
Origin of Product |
United States |
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